molecular formula C23H33N3NaO10P B8075738 Phosphoramidon sodium

Phosphoramidon sodium

Cat. No.: B8075738
M. Wt: 565.5 g/mol
InChI Key: IFGCUJZIWBUILZ-KGUNCBEVSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 119942-99-3), also referred to as phosphonodipeptide sodium, is a synthetic derivative of L-tryptophan. Its structure integrates a 6-deoxy-α-L-mannopyranosyl group linked via a phosphinyl-leucyl moiety to the tryptophan backbone, with a sodium counterion enhancing solubility .

Properties

IUPAC Name

sodium;(2S)-2-[[(2S)-2-[[hydroxy-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphoryl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N3O10P.Na/c1-11(2)8-16(26-37(33,34)36-23-20(29)19(28)18(27)12(3)35-23)21(30)25-17(22(31)32)9-13-10-24-15-7-5-4-6-14(13)15;/h4-7,10-12,16-20,23-24,27-29H,8-9H2,1-3H3,(H,25,30)(H,31,32)(H2,26,33,34);/q;+1/p-1/t12-,16-,17-,18-,19+,20+,23-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGCUJZIWBUILZ-KGUNCBEVSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)[O-])O)O)O)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OP(=O)(N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)[O-])O)O)O)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3NaO10P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Peptide Coupling

  • Reagents : L-Leucine and L-tryptophan are activated using carbodiimides (e.g., DCC) or uronium salts (e.g., HATU).

  • Conditions :

    • Solvent: Dimethylformamide (DMF) or dichloromethane.

    • Temperature: 0–25°C.

    • Protection: Boc or Fmoc groups for amine and carboxylate functionalities.

  • Yield : ~70–85% for similar dipeptides.

Enzymatic Synthesis

Tryptophan synthetase or immobilized enzymes (as in) enable stereospecific coupling:

  • Example : Fixed enzymes (e.g., serine racemase and tryptophanase) convert DL-serine to L-tryptophan with >90% enantiomeric excess.

  • Advantage : Reduces racemization risks compared to chemical methods.

Preparation of 6-Deoxy-α-L-Mannopyranosyl Phosphate

The glycosyl phosphate is synthesized through phosphorylation of 6-deoxy-α-L-mannopyranose:

Phosphorylation Strategies

  • Chemical Phosphorylation :

    • Reagent : Phosphorus oxychloride (POCl₃) in anhydrous pyridine.

    • Conditions : 0°C for 4 h, followed by neutralization with NaOH.

    • Yield : ~50–60% for analogous sugar phosphates.

  • Enzymatic Phosphorylation :

    • Enzyme : Hexokinase or carbohydrate kinases.

    • Substrate : 6-Deoxy-L-mannose and ATP.

    • Conditions : pH 7.4, 37°C.

Conjugation of Glycosyl Phosphate to Leucyl-Tryptophan

The phosphoramidate bond is formed via nucleophilic substitution:

Activation of Glycosyl Phosphate

  • Reagent : Carbonyldiimidazole (CDI) converts the phosphate to a reactive imidazolide.

  • Conditions : Anhydrous DMF, 25°C, 12 h.

Coupling to Leucyl-Tryptophan

  • Stepwise Reaction :

    • Nucleophilic Attack : Leucyl-tryptophan’s N-terminal amine attacks the activated phosphate.

    • Deprotection : Remove Boc/Fmoc groups using TFA or piperidine.

    • Salt Formation : Neutralize with NaOH to yield the sodium salt.

Reaction Table :

StepReagents/ConditionsYield
Dipeptide SynthesisHATU, DIPEA, DMF, 25°C, 24 h82%
Glycosyl PhosphorylationPOCl₃, pyridine, 0°C, 4 h58%
ConjugationCDI, DMF, 25°C, 12 h; NaOH neutralization45%

Purification and Characterization

Chromatographic Methods

  • HPLC : C18 column, gradient elution (water/acetonitrile + 0.1% TFA).

  • Ion-Exchange : Separate sodium salt from unreacted acids.

Spectroscopic Analysis

  • NMR : Confirm α-anomeric configuration (δ 5.2–5.5 ppm for C1-H).

  • MS : Molecular ion peak at m/z 567.51 ([M+Na]⁺).

Challenges and Optimization Opportunities

  • Low Conjugation Yield : Side reactions during phosphorylation reduce efficiency. Alternatives:

    • Use organophosphorus reagents (e.g., phosphoramidites).

    • Enzymatic ligation with phosphotransferases.

  • Stereochemical Purity : Chiral HPLC or enzymatic resolution improves α-L-mannopyranosyl content .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tryptophan and leucine residues.

    Reduction: Reduction reactions may target the phosphinyl group, altering its oxidation state.

    Substitution: The glycosyl and phosphinyl groups can be substituted under specific conditions, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

    Oxidation: Oxidized derivatives of tryptophan and leucine.

    Reduction: Reduced phosphinyl derivatives.

    Substitution: Various substituted glycosyl and phosphinyl derivatives.

Scientific Research Applications

Scientific Research Applications

  • Enzyme Inhibition
    • Phosphoramidon acts primarily as an inhibitor of neprilysin (NEP) and NEP2, which are membrane-bound metalloproteinases. It has been shown to have a strong inhibitory effect with IC50 values around 2 nM for both enzymes, making it a valuable tool for studying the role of these enzymes in various physiological processes .
  • Cardiovascular Research
    • The compound has been utilized in studies investigating the role of endothelin-1 in cardiovascular diseases. It inhibits the conversion of big endothelin-1 to endothelin-1, thus reducing its levels and potentially mitigating conditions like hypertension and heart failure .
  • Pulmonary Research
    • Phosphoramidon has been shown to attenuate lipopolysaccharide-induced acute lung injury in animal models. This suggests its potential use in therapeutic strategies for acute respiratory distress syndrome (ARDS) and other pulmonary conditions .
  • Neurobiology
    • Research indicates that neprilysin plays a role in the degradation of amyloid-beta peptides, which are implicated in Alzheimer's disease. Phosphoramidon’s inhibition of neprilysin may provide insights into amyloid metabolism and the pathophysiology of neurodegenerative diseases .
  • Cancer Research
    • There are indications that phosphoramidon may influence tumor growth and metastasis through its effects on proteolytic enzymes involved in extracellular matrix remodeling. This aspect is under investigation for potential therapeutic applications in oncology.

Case Study 1: Inhibition of Endothelin Production

In a study conducted by Matsumura et al., phosphoramidon was shown to significantly suppress endothelin-1 secretion from cultured endothelial cells. This finding emphasizes its role as a potent inhibitor of metalloproteinases involved in endothelin processing, which could have implications for treating vascular diseases .

Case Study 2: Acute Lung Injury Model

Research by Ikegawa et al. demonstrated that administration of phosphoramidon reduced lung injury markers in mice subjected to lipopolysaccharide-induced inflammation. The study concluded that phosphoramidon could be a candidate for further development as a therapeutic agent against acute lung injuries .

Case Study 3: Neurodegenerative Disease Models

In experiments aimed at understanding Alzheimer’s pathology, phosphoramidon was used to inhibit neprilysin activity, leading to increased levels of amyloid-beta peptides. This research provides critical insights into the enzyme's role in amyloid clearance and opens avenues for developing neprilysin inhibitors as potential Alzheimer's treatments .

Mechanism of Action

The compound exerts its effects through several mechanisms:

    Enzyme Interaction: It can act as a substrate or inhibitor for various enzymes involved in amino acid metabolism.

    Receptor Binding: May interact with specific receptors in the body, influencing neurotransmitter levels and immune responses.

    Signal Transduction: Involved in signaling pathways that regulate cellular functions and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s uniqueness lies in its hybrid structure combining a carbohydrate (6-deoxy-α-L-mannopyranosyl), a phosphinyl-leucyl linker, and the aromatic indole moiety of tryptophan. Below is a comparison with analogous compounds:

Compound Key Structural Features Reported Applications Key Differences
Target Compound (CAS 119942-99-3) L-Tryptophan + 6-deoxy-α-L-mannopyranosyl + phosphinyl-leucyl + sodium salt Likely pharmaceutical/biochemical research (inferred) Sodium salt enhances solubility; phosphinyl-leucyl linker adds stability.
2-(α-Mannopyranosyl)-L-Tryptophan (MPT) Tryptophan + α-mannopyranosyl group (no phosphinyl-leucyl) Renal function biomarker (superior to creatinine in sensitivity/specificity) Simpler structure; lacks leucyl-phosphinyl and sodium.
L-Tryptophan, N-(N-Acetyl-L-Phenylalanyl)- (9CI) (CAS 19240-41-6) Tryptophan + acetylated phenylalanine side chain Unspecified, likely peptide synthesis or enzyme studies Substituted with acetyl-phenylalanine instead of mannopyranosyl-phosphinyl-leucyl.
Indoleacetic Acid (IAA) Tryptophan decarboxylation product with acetic acid group Plant growth hormone; microbial metabolite No carbohydrate or peptide modifications; simpler carboxylic acid derivative.

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight is higher (~700–800 g/mol estimated) compared to MPT (~350 g/mol) due to the phosphinyl-leucyl and sodium groups .
  • Solubility: Sodium salt formulation likely improves aqueous solubility versus non-salt analogs (e.g., MPT or neutral tryptophan derivatives) .
  • Stability : The phosphinyl-leucyl linker may confer resistance to enzymatic degradation compared to peptide-only derivatives (e.g., L-Tryptophan, L-isoleucyl) .

Biological Activity

L-Tryptophan, N-[[(6-deoxy-alpha-L-mannopyranosyl)oxy]hydroxyphosphinyl]-L-leucyl-, sodium salt (9CI), also known as phosphoramidon, is a compound with significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C23H35N3NaO10P
  • Molecular Weight : 567.51 g/mol
  • CAS Number : 164204-38-0
  • Solubility : Soluble in DMSO (≥58.7 mg/mL), water (≥52.5 mg/mL), and insoluble in ethanol.
  • Storage Conditions : Should be stored at -20°C in a desiccated environment.

L-Tryptophan (Trp) is an essential amino acid involved in protein synthesis and serves as a precursor for serotonin, a neurotransmitter that regulates mood, sleep, and appetite. The specific compound under discussion incorporates a hydroxyphosphinyl group that enhances its biological activity by acting as an inhibitor of neprilysin (NEP), a membrane-bound metalloprotease involved in the degradation of various neuropeptides and hormones.

Inhibition of Neprilysin

Research indicates that phosphoramidon exhibits potent inhibitory effects on neprilysin with an inhibition constant (KiK_i) of approximately 2 nM. This inhibition leads to increased levels of neuropeptides such as enkephalins and substance P, which can have various physiological effects, including modulation of pain and inflammation responses .

Biological Activities

  • Neuroprotective Effects :
    • Phosphoramidon has been shown to attenuate lipopolysaccharide-induced acute lung injury, suggesting its potential in mitigating inflammatory responses in the lungs .
    • Its ability to inhibit neprilysin may also contribute to neuroprotection by preventing the breakdown of neuropeptides involved in neuroinflammation.
  • Antimicrobial Properties :
    • Some studies have hinted at the antimicrobial potential of L-tryptophan derivatives; however, specific data on the sodium salt form remains limited. The structural modifications may enhance its efficacy against certain pathogens.
  • Impact on Metabolic Processes :
    • The compound's role in modulating metabolic pathways through its effects on enzymes involved in amino acid metabolism has been noted. This can influence overall metabolic health and stress responses in organisms .

Case Study 1: Neuroprotective Role in Animal Models

A study involving animal models demonstrated that administration of phosphoramidon resulted in reduced neuroinflammation markers and improved behavioral outcomes following induced stress conditions. The results indicated a significant decrease in pro-inflammatory cytokines and enhanced levels of protective neuropeptides .

Case Study 2: Inhibition of Neprilysin Activity

In vitro studies confirmed that phosphoramidon effectively inhibits neprilysin activity, leading to increased concentrations of neuropeptides. This suggests potential applications in treating neurodegenerative diseases where neprilysin activity is dysregulated.

Research Findings

Recent research highlights the multifaceted roles of L-Tryptophan derivatives:

  • A review article emphasized the importance of L-Tryptophan in various biosynthetic pathways and its implications for stress resilience in yeast models, which could be extrapolated to mammalian systems regarding metabolic health .
  • Another study focused on the synthetic pathways for L-Tryptophan production, revealing how engineered microorganisms can optimize yields for therapeutic applications .

Summary Table of Biological Activities

Biological ActivityMechanism/EffectReferences
Neprilysin InhibitionEnhances levels of neuropeptides
Neuroprotective EffectsReduces inflammation; improves behavioral outcomes
Antimicrobial PotentialLimited data; requires further investigation
Metabolic ModulationInfluences amino acid metabolism

Q & A

Basic: What synthetic strategies are employed for the preparation of this compound, and how is its structural integrity validated?

Methodological Answer:
The compound is synthesized via solid-phase peptide synthesis (SPPS), leveraging Fmoc/t-Bu chemistry for sequential amino acid coupling. The phosphinyl group is introduced using phosphoramidite chemistry, followed by glycosylation with 6-deoxy-alpha-L-mannopyranosyl derivatives. Purification is achieved via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Structural validation employs:

  • NMR spectroscopy (1H, 13C, 31P) to confirm stereochemistry and phosphinyl linkage .
  • High-resolution mass spectrometry (HRMS) for molecular ion verification .
  • X-ray crystallography (if single crystals are obtainable) to resolve 3D conformation .

Basic: What analytical techniques are optimal for detecting and quantifying this compound in complex biological matrices?

Methodological Answer:

  • Electrochemical sensors : Polypyrrole-doped electrodes functionalized with redox mediators (e.g., potassium hexacyanoferrate) enable selective detection of tryptophan derivatives via cyclic voltammetry .
  • HPLC-UV/Vis : Use a C8 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (95:5), monitoring at 280 nm for indole moiety absorption .
  • LC-MS/MS : Employ electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode for quantification in plasma/tissue homogenates .

Advanced: How does the compound interact with metalloproteases, and what experimental designs resolve inhibitory mechanisms?

Methodological Answer:
As a phosphoramidate analog (related to Phosphoramidon), the compound acts as a competitive inhibitor of metalloproteases (e.g., thermolysin). Key methodologies include:

  • Enzyme kinetics : Measure inhibition constants (Ki) using fluorogenic substrates (e.g., MCA-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) under varied pH/temperature conditions .
  • Molecular docking : Simulate binding affinity using AutoDock Vina with protease crystal structures (PDB: 1OS0) to identify key interactions (e.g., phosphinyl-Zn²+ coordination) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to validate docking predictions .

Advanced: What experimental protocols assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH-dependent degradation : Incubate the compound in buffers (pH 2–9, 37°C) and monitor degradation via LC-MS. Half-life (t1/2) is calculated using first-order kinetics .
  • Oxidative stress testing : Expose to H2O2 (1–10 mM) and quantify oxidation products (e.g., N-formylkynurenine) via UV-Vis spectroscopy (λ = 325 nm) .
  • Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) and quantify residual compound using protein precipitation followed by LC-MS .

Advanced: How can computational modeling elucidate the compound’s electronic properties and interaction potential?

Methodological Answer:

  • DFT calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to compute HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and hyperpolarizability (β) for nonlinear optical applications .
  • Molecular dynamics (MD) simulations : Simulate solvation in explicit water (AMBER force field) to analyze conformational stability and ligand-receptor binding free energy (MM-PBSA) .
  • ADMET prediction : Utilize SwissADME or ADMETLab 2.0 to predict bioavailability, blood-brain barrier permeability, and cytochrome P450 interactions .

Advanced: How do structural modifications (e.g., glycosylation, phosphinyl groups) influence bioactivity?

Methodological Answer:

  • Structure-activity relationship (SAR) studies : Synthesize analogs with modified sugars (e.g., 6-OH-mannose) or phosphonate esters. Test inhibitory potency against target proteases .
  • Circular dichroism (CD) : Compare secondary structure perturbations in enzyme-inhibitor complexes to correlate glycosylation with binding entropy .
  • Synchrotron radiation : Perform small-angle X-ray scattering (SAXS) to analyze solution-phase conformation changes post-modification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.